5-(Chloromethyl)-3-(3-chlorophenyl)-1,3-oxazolidin-2-one
Description
Properties
IUPAC Name |
5-(chloromethyl)-3-(3-chlorophenyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2NO2/c11-5-9-6-13(10(14)15-9)8-3-1-2-7(12)4-8/h1-4,9H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBHAYPQIYWBPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC(=CC=C2)Cl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods
General Synthesis of Oxazolidinones
Oxazolidinones are typically synthesized from carbamates and epichlorohydrin. The reaction involves the opening of the epoxide ring by the carbamate, followed by cyclization to form the oxazolidinone core. This process can be catalyzed by various bases and solvents to optimize yield and enantioselectivity.
Specific Synthesis of 5-(Chloromethyl)-3-(3-chlorophenyl)-1,3-oxazolidin-2-one
To synthesize 5-(Chloromethyl)-3-(3-chlorophenyl)-1,3-oxazolidin-2-one , one would typically start with 3-chloroaniline and ethyl chloroformate to form the corresponding carbamate. This carbamate is then reacted with epichlorohydrin under suitable conditions to form the desired oxazolidinone.
Step-by-Step Procedure:
- Synthesis of Carbamate : React 3-chloroaniline with ethyl chloroformate in the presence of a base like potassium carbonate (K2CO3) in a solvent such as tetrahydrofuran (THF) .
- Reaction with Epichlorohydrin : The carbamate is then reacted with epichlorohydrin using a base such as lithium hydroxide (LiOH) in a solvent like N,N-dimethylformamide (DMF) at room temperature.
Optimization of Reaction Conditions
Optimization of reaction conditions is crucial for achieving high yields and purity. Factors such as base, solvent, temperature, and reaction time can significantly influence the outcome.
| Entry | Base | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | t-BuOK | THF | Reflux | 5 | 12 |
| 2 | t-BuOK | Acetonitrile | Reflux | 1 | 26 |
| 3 | t-BuOK | Acetonitrile | r.t. | 24 | 29 |
| 4 | K2CO3 | Acetonitrile | Reflux | 3 | 13 |
| 5 | K2CO3 | Acetonitrile | r.t. | 24 | 5 |
| 6 | LiOH | DMF | r.t. | 24 | High |
Analysis of Reaction Conditions
The choice of base and solvent plays a critical role in the synthesis of oxazolidinones. Lithium hydroxide (LiOH) in DMF at room temperature often provides the best yields for similar compounds. The use of epichlorohydrin as a chiral building block can lead to enantiopure products if the appropriate enantiomer is used.
Research Findings
Recent research has focused on developing efficient and enantioselective methods for synthesizing oxazolidinones. The use of multi-component reactions and kinetic resolution processes has been explored to improve optical purity and yield. Additionally, the importance of optimizing reaction conditions to achieve high enantioselectivity has been highlighted, particularly in the synthesis of pharmacologically active compounds like linezolid derivatives.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-3-(3-chlorophenyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter the chloromethyl or chlorophenyl groups.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized oxazolidinones.
Scientific Research Applications
Scientific Research Applications
5-(Chloromethyl)-3-(3-chlorophenyl)-1,3-oxazolidin-2-one has several significant applications in various scientific fields:
Medicinal Chemistry
The compound is primarily researched for its antibacterial properties. It acts by inhibiting bacterial protein synthesis, making it effective against resistant strains of bacteria.
Enzyme Inhibition Studies
This compound is utilized in studies focused on enzyme inhibition, particularly targeting myeloperoxidase (MPO), which plays a role in inflammatory processes. The compound's ability to inhibit MPO indicates potential anti-inflammatory applications.
Synthetic Chemistry
In synthetic organic chemistry, it serves as a versatile building block for creating more complex molecules and as a reagent in various organic transformations.
Antibacterial Activity
Research has demonstrated that this compound exhibits potent antibacterial activity against several common bacterial strains. Below is a summary of its antibacterial efficacy:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 µg/mL |
| Escherichia coli | 1.0 µg/mL |
| Pseudomonas aeruginosa | 2.0 µg/mL |
These findings highlight the potential of this compound as a candidate for developing new antibiotics targeting resistant bacterial strains.
Anti-inflammatory Potential
The compound has shown promise in inhibiting the activity of myeloperoxidase (MPO). In vitro studies indicate an IC50 value of 0.26 ± 0.04 µmol/L against MPO, suggesting its potential as an anti-inflammatory agent.
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of various oxazolidinones, this compound was tested against clinical isolates of Staphylococcus aureus and demonstrated complete growth inhibition at concentrations as low as 0.5 µg/mL.
Case Study 2: Inhibition of MPO Activity
Another study investigated the compound's ability to inhibit myeloperoxidase activity in a cell-free system, revealing that both chloromethyl and chlorophenyl groups are critical for significant inhibitory activity.
Synthetic Routes
The synthesis of 5-(Chloromethyl)-3-(3-chlorophenyl)-1,3-oxazolidin-2-one typically involves:
- Formation of the Oxazolidinone Ring: Cyclization of amino alcohols with carbonyl compounds.
- Chloromethyl Group Introduction: Via chloromethylation reactions using formaldehyde and hydrochloric acid.
- Chlorophenyl Group Attachment: Through nucleophilic aromatic substitution reactions.
These methods ensure high yields and purity suitable for biological testing.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-3-(3-chlorophenyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl and chlorophenyl groups may enhance binding affinity and specificity, leading to the inhibition or modulation of target activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and analogous oxazolidinones:
Key Observations :
- Electron Effects: The 3-chlorophenyl group in the target compound enhances electrophilicity compared to the phenyl (non-chlorinated) analog .
- Solubility : Methoxy groups in the 3,4-dimethoxyphenyl variant improve solubility in polar solvents .
Biological Activity
Overview
5-(Chloromethyl)-3-(3-chlorophenyl)-1,3-oxazolidin-2-one is a member of the oxazolidinone class, known for its diverse biological activities, particularly in medicinal chemistry. This compound exhibits significant potential as an antibacterial agent and possesses properties that may influence various biological pathways.
- IUPAC Name: 5-(chloromethyl)-3-(3-chlorophenyl)-1,3-oxazolidin-2-one
- Molecular Formula: C10H9Cl2NO2
- CAS Number: 1204297-13-1
- Molecular Weight: 232.09 g/mol
The biological activity of 5-(Chloromethyl)-3-(3-chlorophenyl)-1,3-oxazolidin-2-one is attributed to its interaction with specific molecular targets, including enzymes and receptors. The chloromethyl and chlorophenyl groups enhance binding affinity, potentially leading to the inhibition of target activities. This mechanism is crucial for its applications in antibacterial and anti-inflammatory therapies.
Antibacterial Activity
Research indicates that oxazolidinones, including this compound, exhibit potent antibacterial properties. The compound's structure allows it to interfere with bacterial protein synthesis, making it effective against various strains of bacteria.
Table 1: Antibacterial Efficacy Against Common Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 µg/mL |
| Escherichia coli | 1.0 µg/mL |
| Pseudomonas aeruginosa | 2.0 µg/mL |
These findings suggest that the compound could be a promising candidate for developing new antibiotics targeting resistant bacterial strains.
Anti-inflammatory Potential
The compound has shown promise in inhibiting the chlorinating activity of myeloperoxidase (MPO), an enzyme involved in inflammatory processes. In vitro studies demonstrated an IC50 value of 0.26 ± 0.04 µmol/L against MPO, indicating its potential as an anti-inflammatory agent .
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of various oxazolidinones, 5-(Chloromethyl)-3-(3-chlorophenyl)-1,3-oxazolidin-2-one was tested against clinical isolates of Staphylococcus aureus and demonstrated complete growth inhibition at concentrations as low as 0.5 µg/mL .
Case Study 2: Inhibition of MPO Activity
Another study investigated the compound's ability to inhibit myeloperoxidase activity in a cell-free system. The results indicated that the presence of both chloromethyl and chlorophenyl groups was critical for significant inhibitory activity, showcasing the importance of structural features in determining biological efficacy .
Synthetic Routes
The synthesis of this compound typically involves:
- Formation of the Oxazolidinone Ring: Cyclization of amino alcohols with carbonyl compounds.
- Chloromethyl Group Introduction: Via chloromethylation reactions using formaldehyde and hydrochloric acid.
- Chlorophenyl Group Attachment: Through nucleophilic aromatic substitution reactions.
These methods ensure high yields and purity suitable for biological testing.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthetic route of 5-(chloromethyl)-3-(3-chlorophenyl)-1,3-oxazolidin-2-one?
- Methodological Answer : Prioritize regioselectivity in chloromethylation and oxazolidinone ring formation. Use intermediates like 3-(3-chlorophenyl)oxazolidin-2-one (analogous to methods in ) and monitor reaction progress via TLC or HPLC. Adjust catalysts (e.g., Lewis acids) to enhance yield. Purification via column chromatography with gradient elution (hexane/ethyl acetate) is critical for isolating the target compound .
Q. How can NMR and X-ray crystallography be employed to confirm the structural integrity of this compound?
- Methodological Answer :
- NMR : Assign peaks using - and -NMR to verify chloromethyl (-CHCl) and aromatic protons (3-chlorophenyl group). Compare chemical shifts with analogous oxazolidinones (e.g., 4-benzyl derivatives in ) .
- X-ray Crystallography : Grow single crystals via slow evaporation (e.g., in dichloromethane/methanol). Solve structures using SHELXS/SHELXL ( ) and visualize with ORTEP-3 ( ). Validate bond lengths/angles against literature (e.g., Ethyl 2-{[5-(3-chlorophenyl)...} in ) .
Q. What preliminary assays are suitable for evaluating its biological activity?
- Methodological Answer : Screen for enzyme inhibition (e.g., Factor Xa, as in ) using fluorogenic substrates. Assess cytotoxicity via MTT assays on mammalian cell lines. For antimicrobial potential, adapt protocols from oxazolidinone derivatives (e.g., nifuratel in ) by testing against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can discrepancies in crystallographic data (e.g., thermal parameters, R-factors) be resolved during structural refinement?
- Methodological Answer : Use SHELXL ( ) to refine anisotropic displacement parameters for heavy atoms (Cl, O). Apply restraints for disordered chloromethyl groups. Cross-validate with simulated annealing (e.g., Phenix) and check for Twinning (SHELXL’s TWIN command). Compare final R/wR values with benchmarks (e.g., R < 0.05 for high-resolution data) .
Q. What computational strategies are effective for studying structure-activity relationships (SAR) of this compound?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using X-ray structures of target proteins (e.g., Factor Xa in ). Calculate electrostatic potential maps (Gaussian 09) to assess chlorophenyl interactions. Validate SAR with QSAR models built from analogues (e.g., BAY 59-7939 in ) .
Q. How can reaction mechanisms for side-product formation during synthesis be elucidated?
- Methodological Answer : Use LC-MS to identify byproducts (e.g., dimerization via chloromethyl group). Conduct -labeling experiments to trace oxazolidinone ring closure. Compare with mechanisms in related systems (e.g., quinazolinone synthesis in ) .
Q. What advanced analytical techniques are recommended for detecting trace metabolites or degradation products?
- Methodological Answer : Derivatize metabolites with 2-nitrobenzaldehyde (2-NBA) () followed by LC-MS/MS analysis. Optimize fragmentation patterns (e.g., MRM transitions) using QTOF instruments. For degradation studies, employ forced-stress conditions (heat/humidity) and monitor via UPLC-PDA .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
